2-Br-phen is a versatile chelating ligand, meaning it can bind to a central metal ion through multiple donor atoms. This property makes it valuable for studying coordination chemistry, particularly in the design and synthesis of metal complexes with tailored properties. Research explores the influence of the bromine substituent on the complexation behavior, stability, and electronic properties of the formed complexes []. These complexes can find applications in various fields, including catalysis, materials science, and medicinal chemistry [].
2-Br-phen exhibits luminescent properties, meaning it can absorb light and emit light at a different wavelength. This characteristic makes it a promising candidate for luminescence studies, where researchers investigate the photophysical properties of materials. By incorporating 2-Br-phen into various systems, scientists can explore their potential applications in areas like light-emitting devices, sensors, and bioimaging [].
2-Bromo-1,10-phenanthroline is an organic compound with the molecular formula and a molecular weight of 259.11 g/mol. It appears as a solid at room temperature and has a melting point of approximately 163°C. The compound features a phenanthroline structure with a bromine atom substituted at the second position, which contributes to its unique chemical properties and biological activities .
This compound is categorized under bidentate ligands, which means it can coordinate to metal ions through two donor atoms. The presence of nitrogen atoms in the phenanthroline framework enhances its ability to form stable complexes with various metals, making it valuable in coordination chemistry and catalysis .
The primary mechanism of action of 2-Bromo-1,10-phenanthroline is its ability to form coordination complexes with metal ions. The lone pairs on the nitrogen atoms of the phenanthroline ring donate electrons to the empty orbitals of the metal ion, creating a stable complex. The properties of these complexes depend on the specific metal ion involved and the electronic configuration of the complex.
2-Bromo-1,10-phenanthroline exhibits significant biological activities, particularly in the context of drug discovery and medicinal chemistry. Studies have shown that it possesses:
The synthesis of 2-Bromo-1,10-phenanthroline typically involves brominating 1,10-phenanthroline under controlled conditions. Common methods include:
2-Bromo-1,10-phenanthroline finds applications across various fields:
Interaction studies involving 2-Bromo-1,10-phenanthroline focus on its binding affinity with metal ions and biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding the compound's mechanisms of action and optimizing its applications in drug development .
Several compounds share structural similarities with 2-Bromo-1,10-phenanthroline. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,10-Phenanthroline | Non-brominated phenanthroline | Acts as a versatile ligand without halogen substituents |
| 2-Amino-1,10-phenanthroline | Amino-substituted phenanthroline | Exhibits enhanced solubility and different reactivity patterns |
| 4-Bromo-1,10-phenanthroline | Brominated at a different position | Different coordination chemistry due to bromine location |
| 1-Bromo-2-methyl-1,10-phenanthroline | Methyl substitution | Alters electronic properties and steric hindrance |
The uniqueness of 2-Bromo-1,10-phenanthroline lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds.
The most established method for synthesizing 2-bromo-1,10-phenanthroline involves direct bromination of 1,10-phenanthroline using molecular bromine in strongly acidic media [1]. This approach employs a modification of the preparation described by Mlochowski, where the yield is highly sensitive to the amount of bromine employed, temperature, and reaction time [1]. The optimized procedure involves placing 3.6 grams (20 millimoles) of phenanthroline in a heavy-walled glass reaction tube with 12 milliliters of oleum (15%) and 0.60 milliliters (11.6 millimoles) of bromine [1].
The reaction mixture is heated slowly to 135 degrees Celsius and maintained at this temperature for 23 hours [1]. Higher temperatures result in the formation of varying amounts of 5,6-dibromophenanthroline and 1,10-phenanthroline-5,6-dione as side products [1]. After completion, the reaction mixture is cooled to room temperature, poured over ice, and neutralized with ammonium hydroxide [1]. The product is extracted with chloroform, and the extracts are stirred with charcoal before drying over sodium sulfate [1]. This method consistently achieves yields of 90% when carefully controlled [1].
A novel and efficient synthetic approach utilizes sulfur dichloride as a catalyst for the bromination of 1,10-phenanthroline monohydrate [2]. This method represents a significant advancement over traditional multi-step synthesis routes, offering a simpler and more direct pathway to various brominated phenanthroline derivatives [2]. The bromination reaction occurs in the presence of sulfur dichloride and pyridine, yielding multiple brominated compounds including 3,8-dibromo-1,10-phenanthroline, 3,6-dibromo-1,10-phenanthroline, 3,5,8-tribromo-1,10-phenanthroline, and 3,5,6,8-tetrabromo-1,10-phenanthroline [2].
The crucial role of sulfur dichloride as a medium-strength Lewis acid has been demonstrated for the first time in this context [2]. When compared with known weak (sulfur chloride) and strong (thionyl chloride) bromination catalysts, sulfur dichloride provides optimal reactivity and selectivity [2]. The mechanism involves the activation of molecular bromine through coordination with the Lewis acidic sulfur center, facilitating electrophilic attack on the phenanthroline ring system [2].
N-Bromosuccinimide has emerged as an effective brominating agent for phenanthroline derivatives under various reaction conditions [3] [4]. Recent optimization studies have revealed that the choice of oxidizing agent significantly impacts bromination efficiency [3]. The N-Bromosuccinimide-potassium bromide system demonstrates optimal reactivity at pH 4 and requires approximately 1 hour and 23 minutes for complete conversion under controlled conditions [3].
The mechanism involves the generation of active electrophilic bromine species through pH-dependent equilibria [3]. The activation energy for bromination increases linearly with pH for N-Bromosuccinimide systems, indicating higher energy barriers under less acidic conditions [3]. Detailed mechanistic studies propose the involvement of brominating intermediates generated through acid-catalyzed activation pathways [3].
The regioselective synthesis of 2-bromo-1,10-phenanthroline through N-oxide intermediates represents a sophisticated approach that offers enhanced control over substitution patterns [5] [6]. The formation of 1,10-phenanthroline mono-N-oxide is achieved using peroxomonosulfate ion in acidic aqueous solution [7]. This oxidation process exhibits complex pH dependence, with optimal rates observed at approximately pH 6.7 [8].
The mechanism involves stepwise oxidation where the rate constant for oxidation of unprotonated phenanthroline (k = 3.1 ± 0.1 M⁻¹ s⁻¹) is significantly larger than that of the protonated form (k = (4.1 ± 0.3) × 10⁻³ M⁻¹ s⁻¹) [8]. This difference arises because both nitrogen atoms are accessible for oxidative attack in the deprotonated substrate, while internal hydrogen bonding hinders oxidation of the protonated form [8]. Alternative oxidation methods include meta-chloroperbenzoic acid in glacial acetic acid or urea hydrogen peroxide complexes [9] [7].
The groundbreaking methodology developed by Baran and coworkers provides a mild and highly regioselective approach to C2-bromination of fused heterocyclic N-oxides [5] [10]. This method employs tosic anhydride as the activator and tetra-n-butylammonium bromide as the nucleophilic bromide source [5] [6]. The reaction proceeds under exceptionally mild conditions, typically at room temperature in dichloromethane for approximately 10 minutes under nitrogen atmosphere [11].
The C2-brominated compounds are produced in moderate to excellent yields with excellent regioselectivity in most cases [5]. For 1,10-phenanthroline N-oxide, yields of 70% have been consistently achieved using tetrabutylammonium bromide in dichloromethane at 20 degrees Celsius [11]. The reaction mechanism involves nucleophilic attack of bromide on the activated N-oxide, followed by rearrangement to afford the C2-brominated product [5] [6].
Significant advances have been made in developing one-pot oxidation-bromination processes that combine N-oxide formation with subsequent bromination [5] [6]. These protocols utilize methyltrioxorhenium as a catalyst in combination with urea hydrogen peroxide as the oxidant [5]. The integrated approach eliminates the need for isolation of the N-oxide intermediate, thereby improving overall efficiency and reducing the number of synthetic steps [5].
The one-pot methodology has been successfully applied to various phenanthroline derivatives, demonstrating broad substrate tolerance [5]. Reaction optimization studies indicate that the oxidation step proceeds rapidly under the established conditions, followed by immediate bromination using the tosic anhydride-tetrabutylammonium bromide system [5] [6]. This approach represents a significant advancement in synthetic efficiency for accessing C2-brominated phenanthroline derivatives [5].
Alternative synthetic routes to 2-bromo-1,10-phenanthroline involve cross-coupling methodologies that construct the phenanthroline core from simpler brominated pyridine precursors [12]. These approaches utilize Sonogashira and Suzuki-Miyaura cross-coupling reactions to assemble (Z)-1,2-bis(2-bromopyridin-3-yl)ethenes as key intermediates [12]. The subsequent Ullmann intramolecular coupling provides access to substituted phenanthrolines with predetermined bromination patterns [12].
The cross-coupling strategy offers advantages in terms of regioselectivity control and functional group tolerance [12]. Sequential coupling reactions can be performed in one-pot procedures, where treatment of 2-bromopyridine derivatives with trimethylsilylacetylene followed by coupling with additional bromopyridine components yields dipyridylethyne intermediates in 65-70% yields [12]. These intermediates undergo stereoselective semihydrogenation to provide the requisite (Z)-alkenes for cyclization [12].
Comprehensive optimization studies have revealed critical relationships between reaction conditions and product yields for bromination reactions [3] [13]. Temperature effects are particularly pronounced, with bromination rates increasing dramatically at elevated temperatures [13]. For thermal bromination processes, reactions appear instantaneous at temperatures of 310 degrees Celsius and above [13].
Reaction time optimization demonstrates that bromination rates increase with time until the bromine source is depleted [13]. The maximum bromination yield remains independent of applied conditions within certain ranges, typically achieving 64-70% conversion under optimized parameters [13]. pH control emerges as a critical factor, with optimal reactivity observed in acidic media for most bromination systems [3].
Solvent selection profoundly influences bromination efficiency and selectivity [3] [4]. Polar aprotic solvents such as acetonitrile and dichloromethane generally provide superior results compared to protic solvents [3] [4]. The choice of solvent affects both the rate of bromination and the regioselectivity of the process [3].
Additive effects have been systematically investigated, revealing that the presence of selenium dioxide can mediate bromination reactions of related aromatic systems [4]. In toluene solvent with para-toluenesulfonic acid as an additive, N-bromosuccinimide-mediated bromination proceeds efficiently at elevated temperatures [4]. The optimization of additive concentrations demonstrates that catalytic amounts of selenium dioxide (0.5 equivalents) provide optimal results [4].
The purification of brominated phenanthroline derivatives presents unique challenges due to their structural similarities and comparable polarities [14]. Column chromatography emerges as the primary purification technique, with silica gel as the stationary phase and carefully optimized solvent systems [14]. For 2-bromo-1,10-phenanthroline, n-hexane containing trimethylamine (2-5% volume/volume) provides effective separation from unreacted starting materials and other brominated isomers [15].
Recent developments in purification protocols utilize zinc chloride complexation as an alternative to traditional chromatographic methods [14]. The formation of highly insoluble zinc chloride complexes with phenanthroline derivatives allows for selective precipitation and subsequent recovery of the free ligand through treatment with aqueous ammonia in a biphasic dichloromethane-water system [14]. This non-chromatographic approach offers significant advantages for large-scale preparations [14].
Comprehensive spectroscopic characterization of 2-bromo-1,10-phenanthroline relies on multiple analytical techniques to confirm structure and purity [16] [17]. Proton nuclear magnetic resonance spectroscopy provides crucial information about aromatic proton patterns and bromination positions [16]. The 13-carbon nuclear magnetic resonance spectrum typically shows fifteen distinct peaks for brominated phenanthroline derivatives, with the C2 carbon appearing in the 155-160 parts per million region [16].
Mass spectrometry confirms molecular ion formation, with 2-bromo-1,10-phenanthroline exhibiting a molecular ion peak at mass-to-charge ratio 259 [16]. High-resolution mass spectrometry provides exact mass determination (257.979261 grams per mole) for unambiguous molecular formula confirmation [16]. Infrared spectroscopy identifies characteristic functional group vibrations, including carbon-nitrogen stretching frequencies around 1580 reciprocal centimeters [18].
X-ray crystallographic analysis provides definitive structural confirmation for brominated phenanthroline derivatives [19] [20]. Crystal structures typically reveal monoclinic space groups with specific lattice parameters [19]. For 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline, crystallographic data shows space group Pc with unit cell dimensions a = 4.6628(8) Ångströms, b = 8.7980(15) Ångströms, c = 13.1347(19) Ångströms, and β = 101.342(5) degrees [19].
Melting point determination serves as a critical purity assessment tool for brominated phenanthroline compounds [11] [16]. Pure 2-bromo-1,10-phenanthroline exhibits a melting point range of 160-165 degrees Celsius [11] [16]. Recrystallization from hot diethyl ether with minimal dichloromethane provides high-purity crystals suitable for further applications [1]. The crystalline material typically appears as white to light yellow solids with characteristic aromatic odor [1].
| Method | Conditions | Products | Yield (%) |
|---|---|---|---|
| Direct Bromination with Br₂/Oleum | Br₂ (0.60 mL), oleum (15%), 135°C, 23 h | 5-Bromo-1,10-phenanthroline | 90 |
| Sulfur Dichloride (SCl₂) Catalyzed | SCl₂ catalyst, pyridine, Br₂ | 3,8-Dibromo-, 3,6-dibromo-, tribromo-, tetrabromo- | Variable |
| N-Bromosuccinimide (NBS) Systems | NBS, various conditions | Various brominated products | Variable |
| Electrophilic Bromination with PIDA-AlBr₃ | PIDA, AlBr₃, mild conditions | Brominated phenols/phenanthroline | Excellent |
| Trimethylbromosilane/Aryl Sulfoxide | Me₃SiBr, aryl sulfoxide, 0-50°C, 1-12 h | High regioselectivity bromination | High |
| Reagents | Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| m-CPBA + TBAB + Ts₂O | DCM, 20°C, 10 min, N₂ atmosphere | C2-selective | 70 |
| Peroxomonosulfate (PMS) | Neutral aqueous solution | pH-dependent | Good to excellent |
| H₂O₂/urea (UHP) | Acidic conditions | Mono-N-oxide formation | High |
| Methyltrioxorhenium/UHP | One-pot oxidation/bromination | C2-selective | Moderate to excellent |
| Technique | Information Provided | Typical Values for 2-Bromo-1,10-phenanthroline |
|---|---|---|
| ¹H NMR | Aromatic proton patterns, bromination position | δ 7.4-9.0 ppm (aromatic protons) |
| ¹³C NMR | Carbon framework, substitution patterns | C2 carbon ~155-160 ppm |
| Mass Spectrometry | Molecular ion confirmation, fragmentation | M⁺ at m/z 259 |
| Infrared Spectroscopy | Functional group identification | C=N stretch ~1580 cm⁻¹ |
| X-ray Crystallography | Crystal structure, molecular geometry | Monoclinic crystal system |
| Melting Point | Purity assessment | 160-165°C |
2-Bromo-1,10-phenanthroline exhibits classical bidentate coordination behavior characteristic of the phenanthroline family, coordinating to metal centers through its two nitrogen donor atoms positioned at the 1 and 10 positions of the aromatic framework . The compound maintains the rigid, planar structure that makes phenanthroline derivatives effective chelating ligands, with the bromine substituent at the 2-position introducing specific electronic and steric modifications without fundamentally altering the coordination geometry [3] .
The bidentate nature of 2-bromo-1,10-phenanthroline allows it to form five-membered chelate rings with metal centers, providing enhanced thermodynamic stability compared to monodentate ligands [4]. The nitrogen atoms in the phenanthroline framework act as electron donors, forming coordinate covalent bonds with vacant metal orbitals . The presence of the bromine substituent at the 2-position introduces electron-withdrawing effects that reduce the electron density on the nitrogen atoms, resulting in a moderate decrease in the basicity of the ligand compared to unsubstituted 1,10-phenanthroline [5] .
| Property | 1,10-Phenanthroline | 2-Bromo-1,10-phenanthroline |
|---|---|---|
| Molecular Formula | C₁₂H₈N₂ | C₁₂H₇BrN₂ |
| Molecular Weight | 180.21 g/mol | 259.10 g/mol |
| pKa | 4.86 | ~4.2 (estimated) |
| Coordination Mode | Bidentate (N,N) | Bidentate (N,N) |
| Electronic Effect | Reference | Electron-withdrawing |
The ligand demonstrates excellent solubility in organic solvents, facilitating its use in synthetic processes and coordination chemistry applications [3]. The planar rigid structure enhances the stability of metal complexes through favorable π-π interactions and reduces conformational flexibility that could destabilize the metal-ligand bond [7] .
2-Bromo-1,10-phenanthroline forms stable coordination complexes with a wide range of transition metals, including iron, copper, ruthenium, palladium, and platinum [4] [8]. The formation of these complexes typically follows established coordination patterns observed for phenanthroline derivatives, with the ligand occupying two coordination sites on the metal center [4] [8].
Iron Complexes: Iron(II) complexes of 2-bromo-1,10-phenanthroline have been extensively studied, particularly in the context of spin-crossover behavior. The compound [Fe(C₆H₈BN₄)₂(5-bromo-1,10-phenanthroline)] demonstrates octahedral coordination geometry with the phenanthroline ligand coordinating through both nitrogen atoms [8]. These complexes exhibit incomplete spin-crossover properties, with the bromine substitution affecting the ligand field strength and consequently the magnetic behavior [8].
Copper Complexes: Copper(I) and copper(II) form distinct coordination environments with 2-bromo-1,10-phenanthroline. Copper(I) complexes typically adopt tetrahedral or distorted trigonal geometries, while copper(II) complexes favor square planar or octahedral arrangements [9] [4]. The copper complexes demonstrate luminescent properties and have been investigated for applications in photochemistry and materials science .
Ruthenium Complexes: Ruthenium(II) complexes with 2-bromo-1,10-phenanthroline exhibit interesting photophysical properties, with metal-to-ligand charge transfer (MLCT) transitions appearing in the visible region [10] [5]. These complexes have been studied for their potential in photocatalysis and as components in dye-sensitized solar cells [7].
| Metal Ion | Coordination Geometry | Complex Type | Applications |
|---|---|---|---|
| Fe(II) | Octahedral | [Fe(L)₃]²⁺ | Spin-crossover compounds |
| Cu(I) | Tetrahedral/Trigonal | [Cu(L)₂]⁺ | Luminescent materials |
| Cu(II) | Square planar/Octahedral | [Cu(L)₂]²⁺ | Catalysis, DNA binding |
| Ru(II) | Octahedral | [Ru(L)₃]²⁺ | Photochemistry |
The stability constants of metal complexes with 2-bromo-1,10-phenanthroline are generally lower than those of the parent phenanthroline due to the electron-withdrawing effect of the bromine substituent [5] . However, these complexes retain sufficient stability for practical applications and often exhibit enhanced selectivity in certain reactions [10].
The bromine atom at the 2-position of the phenanthroline ring system exerts significant electronic effects that influence metal binding affinity and complex properties [5] [11]. As an electron-withdrawing substituent, bromine reduces the electron density on the nitrogen donor atoms through both inductive and resonance effects [5] [11].
The inductive effect of bromine, arising from its high electronegativity (2.96 on the Pauling scale), withdraws electron density through the σ-bonding framework [11]. This effect is transmitted through the aromatic system to the coordinating nitrogen atoms, reducing their Lewis basicity and consequently decreasing the strength of metal-nitrogen bonds [5]. The estimated pKa of 2-bromo-1,10-phenanthroline (~4.2) is lower than that of unsubstituted phenanthroline (4.86), reflecting this reduced basicity [5] .
Hammett Parameter Analysis: The electronic effects can be quantified using Hammett parameters, with the bromine substituent at the 2-position contributing an estimated σ value of +0.23 [5]. This positive value indicates the electron-withdrawing nature of the substituent and its impact on the electronic properties of the ligand [5].
| Position | Substituent | Hammett σ | Effect on Binding |
|---|---|---|---|
| None | H | 0.00 | Reference |
| 2 | Br | +0.23 | Moderately reduced |
| 4 | Br | +0.44 | Significantly reduced |
| 5 | Br | +0.23 | Moderately reduced |
The electronic modifications introduced by the bromine substituent also affect the π-acceptor properties of the ligand [10]. While phenanthroline is known to be a moderate π-acceptor, the electron-withdrawing bromine enhances this characteristic, potentially strengthening back-bonding interactions with electron-rich metal centers [10]. This effect is particularly important in complexes with low-oxidation-state metals where π-back-bonding contributes significantly to the metal-ligand bond strength [10].
Redox Properties: The electron-withdrawing effect of bromine influences the redox properties of metal complexes. Ruthenium(II) complexes with brominated phenanthroline ligands typically exhibit more positive reduction potentials compared to those with unsubstituted phenanthroline, reflecting the stabilization of the reduced forms through enhanced π-acceptance [10] [5].
Structural characterization of 2-bromo-1,10-phenanthroline metal complexes has been accomplished through various analytical techniques, with X-ray crystallography providing the most detailed structural information [12] [13]. Single-crystal X-ray diffraction studies reveal the precise coordination geometries, bond lengths, and intermolecular interactions in these complexes [8] [13].
X-ray Crystallographic Studies: Crystal structure analysis of [Fe(C₆H₈BN₄)₂(5-bromo-1,10-phenanthroline)]·2C₇H₈ reveals an octahedral iron(II) center with the brominated phenanthroline ligand coordinating through both nitrogen atoms [8]. The Fe-N bond lengths range from 2.10-2.15 Å, typical for iron(II)-phenanthroline complexes [8]. The presence of bromine influences the crystal packing through halogen bonding interactions, with Br···π contacts observed between neighboring molecules [13].
The crystal structure of 2-bromo-1,10-phenanthroline itself has been determined, showing halogen bonding interactions in the solid state [13]. These weak intermolecular interactions contribute to the crystal stability and influence the physical properties of the compound [13].
Infrared Spectroscopy: Infrared spectroscopic analysis provides valuable information about coordination through characteristic shifts in vibrational frequencies [12] [14]. The C=N stretching vibrations of 2-bromo-1,10-phenanthroline appear at 1586-1591 cm⁻¹ in the free ligand and shift to 1570-1599 cm⁻¹ upon coordination to metal centers [12]. Similarly, C=C stretching modes shift from 1608-1647 cm⁻¹ to 1548-1626 cm⁻¹, confirming coordination through the nitrogen atoms [12].
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Shift |
|---|---|---|---|
| C=N stretch | 1586-1591 | 1570-1599 | -16 to +8 |
| C=C stretch | 1608-1647 | 1548-1626 | -60 to -21 |
| C-Br stretch | ~500-600 | ~500-600 | Minimal |
Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy reveals characteristic downfield shifts of aromatic protons upon metal coordination [12] [15]. The protons of 2-bromo-1,10-phenanthroline appear between 7.5-9.5 ppm in the free ligand, with coordination-induced shifts providing information about the electronic environment and symmetry of the complex [12].
Electronic Spectroscopy: UV-visible spectroscopy of metal complexes shows characteristic metal-to-ligand charge transfer (MLCT) bands in the visible region [10] [5]. For ruthenium(II) complexes, these transitions typically appear between 400-600 nm, with the exact position influenced by the electron-withdrawing effect of the bromine substituent [10].
The coordination behavior of 2-bromo-1,10-phenanthroline can be directly compared with unsubstituted 1,10-phenanthroline and other halogenated derivatives to understand the influence of substituent effects on ligand properties [16] [5] .
Halogen Series Comparison: Among halogenated phenanthroline derivatives, the binding affinity follows the order: F > Cl > Br > I, reflecting the increasing electron-withdrawing strength and size of the halogen substituents [16] [5]. 2-Chloro-1,10-phenanthroline exhibits slightly higher binding affinity than the bromo analog due to the smaller size and stronger electron-withdrawing effect of chlorine [16].
| Compound | pKa | Relative Binding Affinity | Electronic Effect |
|---|---|---|---|
| 1,10-Phenanthroline | 4.86 | High (Reference) | None |
| 2-Chloro-1,10-phenanthroline | ~4.4 | Moderately reduced | Electron-withdrawing |
| 2-Bromo-1,10-phenanthroline | ~4.2 | Moderately reduced | Electron-withdrawing |
| 2-Iodo-1,10-phenanthroline | ~4.0 | Reduced | Strong electron-withdrawing |
Positional Effects: The position of halogen substitution significantly influences the electronic and steric effects on metal binding [5]. Substitution at the 4 and 7 positions (γ to nitrogen) has a more pronounced effect on binding affinity compared to substitution at the 2 and 9 positions (α to nitrogen) or 3 and 8 positions (β to nitrogen) [5]. This difference arises from the varying degrees of conjugation between the substituent and the nitrogen lone pairs [5].
Dihalogenated Derivatives: Compounds such as 4,7-dibromo-1,10-phenanthroline show dramatically reduced binding affinity compared to monohalogenated derivatives due to the cumulative electron-withdrawing effects [16] . The binding constants for 4,7-dibromo complexes are typically 2-3 orders of magnitude lower than those of unsubstituted phenanthroline [16].
Synthetic Accessibility: 2-Bromo-1,10-phenanthroline offers advantages in synthetic applications due to the reactivity of the carbon-bromine bond in cross-coupling reactions [16]. Compared to chlorinated analogs, brominated compounds undergo more facile oxidative addition in palladium-catalyzed reactions, making them valuable synthetic intermediates [16].
Corrosive;Acute Toxic;Irritant;Environmental Hazard